molecular formula C25H22N2O5S B2981557 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 866866-99-1

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2981557
CAS No.: 866866-99-1
M. Wt: 462.52
InChI Key: GLYMXZNDZMHAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a synthetically derived small molecule that functions as a versatile scaffold in medicinal chemistry and drug discovery research. Its core structure, featuring a quinolin-4-one moiety, is a privileged pharmacophore known to exhibit affinity for a range of kinase enzymes, which are critical targets in oncology and inflammatory disease pathways (source) . The benzenesulfonyl group at the 3-position and the N-(4-ethoxyphenyl)acetamide side chain are key structural modifications that researchers can utilize to fine-tune the compound's selectivity, potency, and physicochemical properties for specific biological targets. This compound is primarily investigated as a potential kinase inhibitor, with its molecular framework serving as a starting point for the development of novel therapeutic agents. It is strictly for research use in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to elucidate complex cellular signaling mechanisms. This product is labeled with the exact mass for confirmation and is provided at a high purity level to ensure consistent and reliable experimental results. It is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-2-32-19-14-12-18(13-15-19)26-24(28)17-27-16-23(25(29)21-10-6-7-11-22(21)27)33(30,31)20-8-4-3-5-9-20/h3-16H,2,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYMXZNDZMHAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a member of the quinoline family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 356.4 g/mol. The structure features a quinoline moiety that is known for its diverse biological activities, particularly in inhibiting various enzymes and interacting with cellular pathways.

  • Inhibition of Anti-Apoptotic Proteins :
    The compound has been shown to inhibit Bcl-2 and Bcl-xL proteins, which are crucial for regulating apoptosis in cancer cells. By disrupting these anti-apoptotic signals, the compound promotes programmed cell death in malignant cells, thereby exhibiting potential as an anti-cancer agent .
  • Acetylcholinesterase Inhibition :
    Preliminary studies indicate that derivatives of quinoline compounds can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition may enhance cholinergic signaling, providing potential therapeutic benefits for cognitive disorders .
  • Interaction with ATP-Binding Cassette Transporters :
    The compound may also modulate ATP-binding cassette (ABC) transporters, which are implicated in drug resistance mechanisms in cancer therapy. This modulation can potentially increase the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .

Table 1: Summary of Biological Activities

Activity TypeAssay MethodologyResult / IC50 Value
Apoptosis InductionCell viability assaysSignificant increase in apoptosis at concentrations > 10 µM
AChE InhibitionEnzyme kineticsIC50 values ranging from 9 to 246 µM depending on structural modifications
Modulation of ABC TransportersTransport assayEnhanced retention of chemotherapeutics in resistant cell lines

Case Studies and Research Findings

  • Cancer Cell Line Studies :
    In vitro studies have demonstrated that treatment with this compound leads to reduced viability in various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve both apoptosis induction and cell cycle arrest at G1 phase .
  • Neuropharmacological Effects :
    In animal models, administration of the compound showed improvements in cognitive functions as measured by Y-maze tests. These findings suggest potential applications in treating Alzheimer's disease or other cognitive impairments attributed to cholinergic deficits .
  • Pharmacokinetic Studies :
    Recent investigations into the pharmacokinetics reveal favorable absorption and distribution characteristics, indicating that the compound can effectively reach target tissues following administration. Additionally, molecular docking studies suggest strong binding affinity to both AChE and Bcl-2 proteins, supporting its dual role as an anti-cancer and cognitive enhancer agent .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties between the target compound and its analogs:

Compound Quinoline Substituents Acetamide Group Molecular Formula Molecular Weight Key Features
Target Compound: 2-[3-(Benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide 3-(Benzenesulfonyl), 4-oxo N-(4-ethoxyphenyl) C25H21N2O4S ~465.5 (calculated) Strong electron-withdrawing sulfonyl; ethoxy enhances lipophilicity.
Analog 1 (): 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide 3-(Benzenesulfonyl), 6-ethyl, 4-oxo N-(4-chlorophenyl) C25H22ClN2O4S 486.0 Chlorophenyl increases polarity; ethyl improves steric bulk.
Analog 2 (): 2-[(6-Chloro-2-oxo-4-phenylquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide 6-chloro, 2-oxo, 4-phenyl N-(4-ethoxyphenyl) C25H21ClN2O3S 464.96 Sulfanyl group offers reduced electron withdrawal; chloro enhances reactivity.
Analog 3 (): 2-(3-Benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(2-methoxyphenyl)acetamide 3-benzoyl, 6-ethoxy, 4-oxo N-(2-methoxyphenyl) C27H24N2O5 456.5 Benzoyl and methoxy groups modulate solubility and binding affinity.

Structural Insights :

  • Substituent Effects : The 4-ethoxyphenyl group in the target compound and Analog 2 enhances lipophilicity compared to the 4-chlorophenyl (Analog 1) and 2-methoxyphenyl (Analog 3) groups, which may alter membrane permeability .

Pharmacological Implications (Inferred from Analogs)

While direct activity data for the target compound are unavailable, analogs provide clues:

  • Antiproliferative Activity : Compounds like Analog 1 () and Analog 3 () are evaluated in microculture tetrazolium (MTT) assays (), which measure cytotoxicity against human tumor cell lines. Ethoxy and methoxy substituents (as in the target and Analog 3) may enhance DNA intercalation or kinase inhibition .
  • Tautomerism : highlights that acetamide derivatives (e.g., 3c) can exist as tautomeric mixtures, affecting solubility and target engagement. The target compound’s stability under physiological conditions warrants investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.